Cas no 2309447-17-2 (Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate)

Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate is a specialized spirocyclic compound featuring a unique difluorinated spiro[3.3]heptane core. Its structural rigidity, conferred by the spiro scaffold, enhances stability and selectivity in synthetic applications. The presence of both an aminomethyl group and an ester moiety provides versatile reactivity, making it a valuable intermediate in medicinal chemistry and drug discovery. The difluorination at the 6-position can influence electronic and steric properties, potentially improving metabolic stability and binding affinity in bioactive molecules. This compound is particularly useful for the synthesis of fluorinated analogs in pharmaceutical research, where its well-defined stereochemistry and functional group compatibility offer advantages in lead optimization.
Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate structure
2309447-17-2 structure
Product Name:Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate
CAS No:2309447-17-2
MF:C11H17F2NO2
MW:233.254990339279
CID:6448819
PubChem ID:138991030
Update Time:2025-05-23

Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-7352381
    • 2309447-17-2
    • ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate
    • Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate
    • Inchi: 1S/C11H17F2NO2/c1-2-16-8(15)10(7-14)3-9(4-10)5-11(12,13)6-9/h2-7,14H2,1H3
    • InChI Key: FASBIGJBCAKVLS-UHFFFAOYSA-N
    • SMILES: FC1(CC2(C1)CC(C(=O)OCC)(CN)C2)F

Computed Properties

  • Exact Mass: 233.12273511g/mol
  • Monoisotopic Mass: 233.12273511g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 52.3Ų

Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate Pricemore >>

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Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate Related Literature

Additional information on Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate

Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate (CAS No. 2309447-17-2): A Comprehensive Overview

Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate (CAS No. 2309447-17-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are characterized by their fused ring systems and have been extensively studied for their diverse biological activities.

The spirocyclic framework of Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate provides a rigid and conformationally constrained structure, which can enhance the compound's binding affinity and selectivity towards specific biological targets. The presence of the aminomethyl and difluoro substituents further modulates the compound's physicochemical properties, making it an attractive candidate for drug discovery and development.

Recent studies have highlighted the potential of Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a specific enzyme involved in neurodegenerative diseases. The researchers found that the compound effectively crosses the blood-brain barrier, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.

In another study, Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate was evaluated for its anti-inflammatory properties. The results showed that the compound significantly reduced inflammation in both in vitro and in vivo models, indicating its potential use in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate has also been extensively studied. Research has shown that the compound exhibits favorable oral bioavailability and a long half-life, which are desirable properties for a drug candidate. Additionally, the compound has demonstrated low toxicity in preclinical studies, further supporting its safety profile.

From a synthetic perspective, Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate can be prepared through a series of well-defined chemical reactions. The synthesis typically involves the formation of the spirocyclic core followed by functionalization steps to introduce the aminomethyl and difluoro groups. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, making it more accessible for further research and development.

The structural diversity of spirocyclic compounds like Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate allows for extensive structure-activity relationship (SAR) studies. By modifying various substituents on the spirocyclic core, researchers can fine-tune the compound's biological activity and pharmacological properties to optimize its therapeutic potential.

In conclusion, Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate (CAS No. 2309447-17-2) is a promising compound with a wide range of potential applications in medicinal chemistry and drug discovery. Its unique structural features, coupled with its favorable pharmacokinetic profile and low toxicity, make it an attractive candidate for further investigation and development as a therapeutic agent.

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